molecular formula C31H29BrN2O2 B1428624 N-Monodesmethyl bedaquiline CAS No. 861709-47-9

N-Monodesmethyl bedaquiline

Cat. No. B1428624
M. Wt: 541.5 g/mol
InChI Key: GOBOQBZOZDRXCQ-BVRKHOPBSA-N
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Description

N-Monodesmethyl bedaquiline is a significant metabolite of bedaquiline, a novel antitubercular drug. Bedaquiline, known for its role in treating multidrug-resistant tuberculosis (MDR-TB), is metabolized primarily via cytochrome P450 isoenzyme 3A4 (CYP3A4) into N-monodesmethyl bedaquiline, which possesses a distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound.

Metabolism and Pharmacokinetics

Bedaquiline is metabolized to N-monodesmethyl bedaquiline, a less active metabolite, through the action of CYP3A4. This process significantly impacts the drug's pharmacokinetics and overall efficacy in treating tuberculosis (van Heeswijk, Dannemann, &  Hoetelmans, 2014).
In studies involving healthy volunteers, the pharmacokinetic interactions of bedaquiline and its metabolite were thoroughly investigated. These studies provide crucial information regarding the metabolism and disposition of bedaquiline and N-monodesmethyl bedaquiline in the human body (Dooley et al., 2012).

Analytical Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the robust and accurate analysis of bedaquiline and N-monodesmethyl bedaquiline in human serum. These methods are essential for pharmacokinetic studies and therapeutic drug monitoring in patients receiving bedaquiline treatment (Alffenaar et al., 2015).

Future Research and Clinical Implications

Understanding the metabolism of bedaquiline, including the formation of N-monodesmethyl bedaquiline, is crucial for optimizing the treatment of MDR-TB. It aids in predicting drug-drug interactions, understanding the drug's efficacy, and managing potential adverse effects. Future research in this area could lead to improved treatment strategies and outcomes for patients with MDR-TB (Liu et al., 2014).

Scientific Research Applications

Tuberculosis Treatment Research

Effectiveness in Multidrug-Resistant TB:  Bedaquiline, and consequently its metabolite N-monodesmethyl bedaquiline, plays a crucial role in treating multidrug-resistant tuberculosis (N-Monodesmethyl bedaquiline). Research on bedaquiline-containing regimens has shown promising results in terms of culture conversion rates and treatment success, which implicates the role of its metabolites in therapeutic effectiveness (Borisov et al., 2017).

Drug Interaction Studies

Pharmacokinetic Interactions: Studies on the pharmacokinetics of bedaquiline, including its metabolism to N-monodesmethyl bedaquiline, have helped understand potential drug-drug interactions, especially with antiretroviral agents. This research is crucial for managing co-infections like HIV and TB (Dooley et al., 2012).

Metabolism and Resistance Studies

Metabolic Pathway Exploration:  The metabolism of bedaquiline to N-monodesmethyl bedaquiline, primarily via CYP3A4, has been a significant area of research. Understanding this pathway is essential for predicting drug-drug interactions and managing potential adverse effects (Liu et al., 2014).
Resistance Mechanisms: Research into bedaquiline resistance, which may also impact its metabolites like N-monodesmethyl bedaquiline, has been crucial in understanding the efficacy of TB treatment. Identifying genetic mutations responsible for reduced susceptibility can guide treatment strategies (Nguyen et al., 2018).

Mechanism Of Action

Targeting Mycobacterial ATP Synthase

Inhibition of ATP Generation:  Bedaquiline and its metabolites, including N-Monodesmethyl bedaquiline, inhibit ATP generation in Mycobacterium tuberculosis by interfering with the F-ATP synthase activity. This inhibition is achieved by binding to the c-ring of the mycobacterial ATP synthase, an enzyme essential for energy production in M. tuberculosis, leading to the inhibition of ATP synthesis (Sarathy, Gruber, &  Dick, 2019).

Pharmacokinetic Aspects

Metabolism by Cytochrome P450:  Bedaquiline is metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) into N-Monodesmethyl bedaquiline. This metabolism significantly influences the drug's pharmacokinetics and overall efficacy in treating tuberculosis (van Heeswijk, Dannemann, &  Hoetelmans, 2014).

Molecular Interactions and Structural Insights

Structural Analysis: Studies on the structure of the mycobacterial ATP synthase rotor ring in complex with bedaquiline have provided insights into the drug's binding mechanism. These structural analyses help understand how bedaquiline, and by extension its metabolites, specifically inhibit the mycobacterial ATP synthase (Preiss et al., 2015).

Biochemical And Physiological Effects

Interaction with Mycobacterial ATP Synthase

Inhibition of ATP Synthase in Mycobacteria: N-Monodesmethyl bedaquiline, like bedaquiline, targets the mycobacterial ATP synthase, essential for energy production in M. tuberculosis. This action results in the inhibition of ATP synthesis, which is a crucial mechanism in the treatment of multidrug-resistant tuberculosis (Sarathy, Gruber, &  Dick, 2019).

Metabolic Pathways in Humans

Cytochrome P450 3A4 Metabolism: Bedaquiline is metabolized to N-Monodesmethyl bedaquiline by cytochrome P450 3A4 (CYP3A4). This metabolic pathway is significant for understanding the pharmacokinetics of bedaquiline and its efficacy in treating tuberculosis (van Heeswijk, Dannemann, &  Hoetelmans, 2014).

Drug-Drug Interaction Studies

Pharmacokinetic Interactions with Antiretrovirals: Research has been conducted on the pharmacokinetic interactions between bedaquiline, its metabolite N-Monodesmethyl bedaquiline, and antiretroviral agents, particularly relevant for managing co-infections like HIV and tuberculosis (Dooley et al., 2012).

Advantages And Limitations For Lab Experiments

Advantages

Enhanced Efficacy in Treating Tuberculosis
Improved Treatment Outcomes:  Research indicates that bedaquiline, the parent compound of N-Monodesmethyl bedaquiline, significantly enhances treatment outcomes in multidrug-resistant tuberculosis, suggesting a potential beneficial role of its metabolite in therapy (Diacon et al., 2014).
Pharmacokinetic Understanding
Metabolism Insights: Studies on bedaquiline's metabolism to N-Monodesmethyl bedaquiline via cytochrome P450 3A4 (CYP3A4) offer insights into drug-drug interactions and pharmacokinetics, which are crucial for optimizing tuberculosis treatment regimens (van Heeswijk, Dannemann, &  Hoetelmans, 2014).

Limitations

Drug-Drug Interaction Challenges
Complex Interactions with Antiretrovirals:  N-Monodesmethyl bedaquiline's interactions with antiretroviral agents, particularly in HIV-TB co-infection, pose challenges in managing these complex cases (Dooley et al., 2012).
Limited Understanding of Direct Effects
Focus on Parent Compound: Much of the research focuses on bedaquiline, with limited direct studies on N-Monodesmethyl bedaquiline, making it challenging to fully understand the specific contributions of this metabolite in tuberculosis treatment.

Future Directions

Pharmacokinetics and Drug-Drug Interactions: Bedaquiline, approved for treating multidrug-resistant tuberculosis, metabolizes primarily into N-monodesmethyl bedaquiline through cytochrome P450 isoenzyme 3A4 (CYP3A4). Studies have explored its pharmacokinetics and interactions with other drugs, including anti-TB and antiretroviral agents, revealing potential interactions and the pharmacokinetic profile of bedaquiline and N-monodesmethyl bedaquiline (van Heeswijk et al., 2014).
Metabolic Pathways: Bedaquiline's metabolism involves various cytochrome P450 enzymes, including CYP2C8 and CYP2C19, in addition to CYP3A4. This understanding helps predict and prevent potential drug-drug interactions and adverse reactions associated with bedaquiline, including the N-monodesmethyl metabolite (Liu et al., 2014).
Structural Simplification: Research into simplifying bedaquiline's structure, while maintaining antitubercular activity, has been conducted. This could lead to the development of less complex and lower-cost bedaquiline derivatives, potentially impacting the pharmacokinetics and effectiveness of N-monodesmethyl bedaquiline (He et al., 2016).
Novel Delivery Forms:  Innovative delivery forms of bedaquiline, such as inhalable dry powder, have been investigated. This could potentially reduce side effects associated with oral bedaquiline, thereby possibly influencing the pharmacokinetics and metabolism of N-monodesmethyl bedaquiline (Momin et al., 2019).
Resistance and Efficacy:  The emergence of bedaquiline resistance, including cross-resistance with other drugs, underscores the need for systematic surveillance and understanding of resistance mechanisms. This knowledge is crucial for the effective use of bedaquiline and its metabolites in clinical settings (Nguyen et al., 2018).

properties

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBOQBZOZDRXCQ-BVRKHOPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235434
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Monodesmethyl bedaquiline

CAS RN

861709-47-9
Record name N-Monodesmethyl bedaquiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-MONODESMETHYL BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JWC Alffenaar, M Bolhuis, K Van Hateren… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… Therefore, a new method using a quadrupole mass spectrometer was developed for analysis of bedaquiline and N-monodesmethyl bedaquiline (M2) in human serum, using deuterated …
Number of citations: 34 journals.asm.org
MV Worley, SJ Estrada - Pharmacotherapy: The Journal of …, 2014 - Wiley Online Library
… In rat studies, both the M2 metabolite (N-monodesmethyl bedaquiline) and the parent drug induce phospholipidosis based on the pathologic findings of vacuolization of hepatocytes in …
EN Cruz, AN Moules, JJ Li - Innovative Drug Synthesis, 2015 - Wiley Online Library
… In vitro studies indicate CYP3A4 is the major CYP isoenzyme involved in the metabolism of bedaquiline (1) and the formation of the major metabolite, N-monodesmethyl bedaquiline (M2…
Number of citations: 2 onlinelibrary.wiley.com
JC Palomino, A Martin - Future microbiology, 2013 - Future Medicine
… Bedaquiline is metabolized by CYP3A4 to N-monodesmethyl bedaquiline metabolite (M2), which has been shown to be much less active than the parent compound. Therefore, any …
Number of citations: 68 www.futuremedicine.com
A Gour, A Dogra, S Sharma, P Wazir, U Nandi - ACS omega, 2021 - ACS Publications
… (16) The major metabolite of bedaquiline is N-monodesmethyl bedaquiline which was not quantified in the present study because of its cost and nonavailability to us. The measured …
Number of citations: 10 pubs.acs.org
ED Pieterman, L Keutzer… - The Journal of …, 2021 - academic.oup.com
… We also assessed the concentration versus time curves of the major metabolites of bedaquiline and delamanid, N-monodesmethyl bedaquiline (M2) and DM-6705 (M1), respectively. In …
Number of citations: 11 academic.oup.com
Y Ding, H Zhu, L Fu, W Zhang, B Wang… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… the drug-drug interaction between TBI-166 and BDQ may increase blood BDQ exposure and decrease the amount of the major toxic metabolism product N-monodesmethyl bedaquiline …
Number of citations: 5 journals.asm.org
CA Haley, P Macias, S Jasuja, BA Jones… - Emerging Infectious …, 2021 - ncbi.nlm.nih.gov
The US Food and Drug Administration approved a 6-month regimen of pretomanid, bedaquiline, and linezolid for extensively drug-resistant or multidrug-intolerant tuberculosis after a …
Number of citations: 27 www.ncbi.nlm.nih.gov
L de Villiers, T Du Loots - Current Metabolomics, 2013 - ingentaconnect.com
… As bedaquiline is metabolized by CYP3A4, producing the less-active N-monodesmethyl bedaquiline, any CYP3A4 inducer, such as RIF, will affect the final concentration of bedaquiline […
Number of citations: 20 www.ingentaconnect.com
E Pieterman - 2021 - repub.eur.nl
… We also assessed the concentration versus time curves of the major metabolites of bedaquiline and delamanid, N-monodesmethyl bedaquiline (M2) and DM-6705 (M1), respectively. In …
Number of citations: 4 repub.eur.nl

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